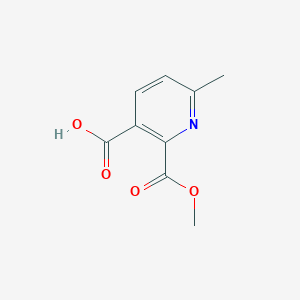
2-Carbomethoxy-6-methylpyridine-3-carboxylic acid
Cat. No. B8588608
M. Wt: 195.17 g/mol
InChI Key: HRHDLPNATLLLEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07414060B2
Procedure details


To a solution of 6-Methyl-pyridine-2,3-dicarboxylic acid 2-methyl ester (CAS:[135338-27-1]) (4.93 g, 25 mmol) and N-methylmorpholine (3.05 ml, 2.81 g, 28 mmol, 1.1 equiv.) in methylene chloride (100.0 ml) was added diphenylphosphoryl-azide (DPPA, 6.14 ml, 7.88 g, 28 mmol, 1.1 equiv.) dropwise at room temperature. The mixture was stirred for 30 min at r.t. and then heated to 70° C. for 2 h whereby nitrogen evolution is observed. Then tert-Butanol (3.56 ml, 2.81 g, 38 mmol, 1.5 equiv.) and copper(I) chloride (25 mg, 0.25 mmol, 0.01 equiv.) were added and the mixture was heated at 70° C. for another 4 h. The reaction mixture was allowed to cool to r.t., stirred overnight, and concentrated in vaccuo. The resulting dark brown oil (16.9 g) was purified by flash chromatography (heptane/ethyl acetate 3:2) to yield the title compound as a white solid (total 5.06 g, 75%), MS (ISP): m/e=267.2 (M+H+).
Quantity
4.93 g
Type
reactant
Reaction Step One





Name
copper(I) chloride
Quantity
25 mg
Type
catalyst
Reaction Step Two

Name
Yield
75%
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][O:2][C:3]([C:5]1[C:10](C(O)=O)=[CH:9][CH:8]=[C:7]([CH3:14])[N:6]=1)=[O:4].C[N:16]1[CH2:21]COCC1.C1(P(N=[N+]=[N-])(C2C=CC=CC=2)=[O:29])C=CC=CC=1.[C:39]([OH:43])([CH3:42])([CH3:41])[CH3:40]>C(Cl)Cl.[Cu]Cl>[CH3:1][O:2][C:3]([C:5]1[C:10]([NH:16][C:21]([O:43][C:39]([CH3:42])([CH3:41])[CH3:40])=[O:29])=[CH:9][CH:8]=[C:7]([CH3:14])[N:6]=1)=[O:4]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
4.93 g
|
|
Type
|
reactant
|
|
Smiles
|
COC(=O)C1=NC(=CC=C1C(=O)O)C
|
|
Name
|
|
|
Quantity
|
3.05 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN1CCOCC1
|
|
Name
|
|
|
Quantity
|
6.14 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)P(=O)(C1=CC=CC=C1)N=[N+]=[N-]
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
3.56 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)O
|
|
Name
|
copper(I) chloride
|
|
Quantity
|
25 mg
|
|
Type
|
catalyst
|
|
Smiles
|
[Cu]Cl
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred for 30 min at r.t.
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
heated to 70° C. for 2 h whereby nitrogen evolution
|
|
Duration
|
2 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was heated at 70° C. for another 4 h
|
|
Duration
|
4 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to cool to r.t.
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred overnight
|
|
Duration
|
8 (± 8) h
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vaccuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The resulting dark brown oil (16.9 g) was purified by flash chromatography (heptane/ethyl acetate 3:2)
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC(=O)C1=NC(=CC=C1NC(=O)OC(C)(C)C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 5.06 g | |
| YIELD: PERCENTYIELD | 75% | |
| YIELD: CALCULATEDPERCENTYIELD | 76% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
